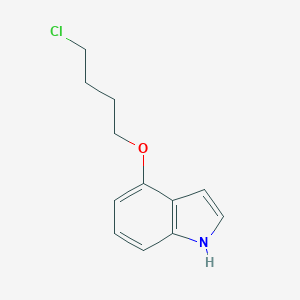
4-(4-chlorobutoxy)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobutoxy)-1H-indole, also known as 4-CBI, is a chemical compound that belongs to the indole family. It is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobutoxy)-1H-indole has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of 4-(4-chlorobutoxy)-1H-indole is in the field of medicinal chemistry. Researchers have studied the compound's potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4-(4-chlorobutoxy)-1H-indole has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of 4-(4-chlorobutoxy)-1H-indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In particular, 4-(4-chlorobutoxy)-1H-indole has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells, as they rely heavily on DNA replication for their growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorobutoxy)-1H-indole has several biochemical and physiological effects. In particular, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models, which may be due to its ability to inhibit the activity of certain enzymes and proteins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-chlorobutoxy)-1H-indole in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have potent anticancer and anti-inflammatory effects, which make it a promising candidate for further research. However, one of the limitations of using 4-(4-chlorobutoxy)-1H-indole in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(4-chlorobutoxy)-1H-indole. One area of focus could be on improving the compound's bioavailability, as it has been shown to have poor solubility in water. Additionally, researchers could study the compound's effects on other enzymes and proteins in the body to gain a better understanding of its mechanism of action. Finally, researchers could investigate the potential use of 4-(4-chlorobutoxy)-1H-indole in combination with other anticancer or anti-inflammatory agents to enhance its effectiveness.
In conclusion, 4-(4-chlorobutoxy)-1H-indole is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have potent anticancer and anti-inflammatory effects. While its mechanism of action is not fully understood, there are several future directions for research on the compound, including improving its bioavailability and investigating its potential use in combination with other agents.
Synthesemethoden
The synthesis of 4-(4-chlorobutoxy)-1H-indole involves the reaction of 4-chlorobutanol and indole in the presence of a base catalyst. The reaction results in the formation of 4-(4-chlorobutoxy)-1H-indole. This method is relatively simple and has been used by many researchers to synthesize 4-(4-chlorobutoxy)-1H-indole.
Eigenschaften
CAS-Nummer |
180160-98-9 |
|---|---|
Produktname |
4-(4-chlorobutoxy)-1H-indole |
Molekularformel |
C12H14ClNO |
Molekulargewicht |
223.7 g/mol |
IUPAC-Name |
4-(4-chlorobutoxy)-1H-indole |
InChI |
InChI=1S/C12H14ClNO/c13-7-1-2-9-15-12-5-3-4-11-10(12)6-8-14-11/h3-6,8,14H,1-2,7,9H2 |
InChI-Schlüssel |
DBPIEDRTKPMPSN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCl |
Kanonische SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCl |
Synonyme |
4-(4-chlorobutoxy)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




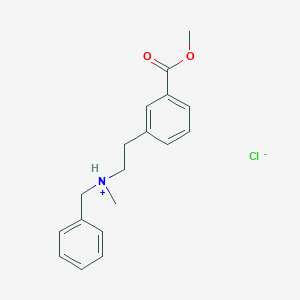

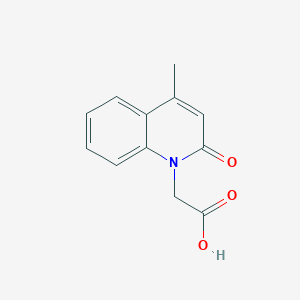
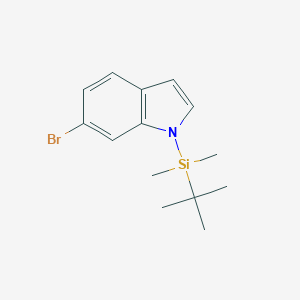
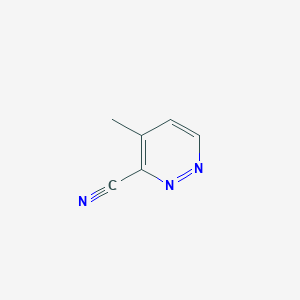
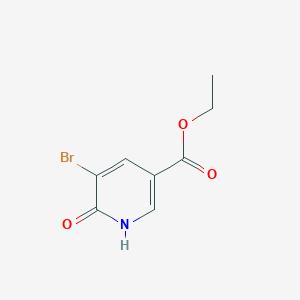

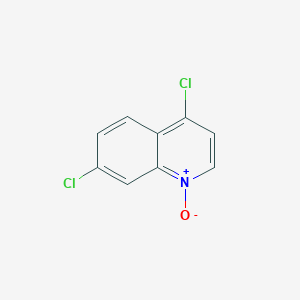
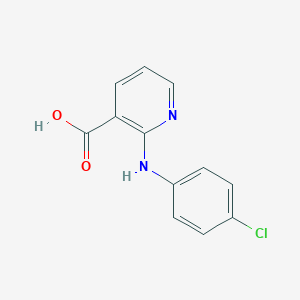
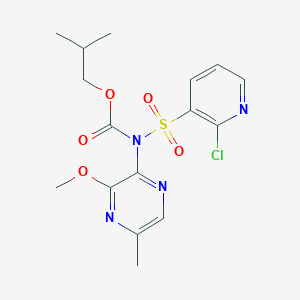
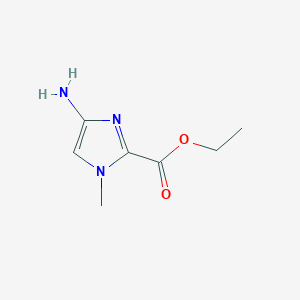
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)
